2-Methyl-3-phenyl-4H-1-benzopyran-4-thione
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Overview
Description
2-Methyl-3-phenyl-4H-1-benzopyran-4-thione is an organic compound belonging to the benzopyran family This compound is characterized by a benzopyran ring system with a thione group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, followed by cyclization to form the benzopyran ring system . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzopyran derivatives .
Scientific Research Applications
2-Methyl-3-phenyl-4H-1-benzopyran-4-thione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are explored in various studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: Lacks the thione group and has different chemical properties and reactivity.
2-Methyl-4H-1-benzopyran-4-one: Similar structure but without the phenyl group at the 3-position.
3-Phenyl-4H-1-benzopyran-4-one: Similar structure but without the methyl group at the 2-position.
Uniqueness: 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione is unique due to the presence of both the thione group and the specific substitution pattern on the benzopyran ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89295-98-7 |
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Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-methyl-3-phenylchromene-4-thione |
InChI |
InChI=1S/C16H12OS/c1-11-15(12-7-3-2-4-8-12)16(18)13-9-5-6-10-14(13)17-11/h2-10H,1H3 |
InChI Key |
SJSSUCGTBGCFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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